molecular formula C22H14N2O5 B10923838 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate

2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B10923838
M. Wt: 386.4 g/mol
InChI Key: PRBVXIYCTRNWNL-UHFFFAOYSA-N
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Description

2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate is a complex organic compound that features a unique combination of a barbituric acid moiety and a naphthalene carboxylate group

Preparation Methods

The synthesis of 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate typically involves the reaction of 5-acetyl-1,3-dimethyl-barbituric acid with p-methyl isonitrosophenylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The barbituric acid moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The naphthalene carboxylate group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other barbituric acid derivatives and naphthalene carboxylates. Compared to these compounds, 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate is unique due to its combined structural features, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C22H14N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C22H14N2O5/c25-19-17(20(26)24-22(28)23-19)12-14-7-2-4-11-18(14)29-21(27)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H,(H2,23,24,25,26,28)

InChI Key

PRBVXIYCTRNWNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=C4C(=O)NC(=O)NC4=O

Origin of Product

United States

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